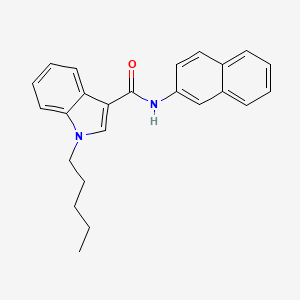

N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide

Description

Propriétés

IUPAC Name |

N-naphthalen-2-yl-1-pentylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O/c1-2-3-8-15-26-17-22(21-11-6-7-12-23(21)26)24(27)25-20-14-13-18-9-4-5-10-19(18)16-20/h4-7,9-14,16-17H,2-3,8,15H2,1H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGPFICOQRIBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901043052 | |

| Record name | NNEI 2'-Naphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338925-12-4 | |

| Record name | N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338925-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NNEI 2'-Naphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901043052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pharmacological mechanism of action for N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide

[1]

Executive Technical Summary

N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide (herein referred to as NNEI-2'-naphthyl ) is a synthetic cannabinoid of the indole-3-carboxamide class.[1] It is a structural isomer of the potent agonist NNEI (MN-24), distinguished by the attachment of the naphthalene moiety at the C2 position rather than the C1 position.[1]

Pharmacologically, this positional isomerism results in a drastic reduction in binding affinity and intrinsic efficacy at the Cannabinoid Type 1 (CB1) receptor compared to its 1-naphthyl analogue.[1] While NNEI functions as a potent full agonist (Ki ~1.2 nM), NNEI-2'-naphthyl behaves as a low-potency partial agonist (Ki ~63 nM).[1]

Critical Toxicological Alert : Metabolic hydrolysis of the amide bond in this compound releases 2-naphthylamine , a known human carcinogen (IARC Group 1) associated with bladder cancer.[1] This distinguishes its toxicity profile significantly from 1-naphthyl-based cannabinoids.[1]

Chemical Identity & Physicochemical Profile

| Parameter | Detail |

| IUPAC Name | N-(naphthalen-2-yl)-1-pentyl-1H-indole-3-carboxamide |

| Common Aliases | NNEI 2'-naphthyl isomer, MN-24 isomer |

| Chemical Formula | C₂₄H₂₄N₂O |

| Molecular Weight | 356.47 g/mol |

| Structural Class | Indole-3-carboxamide |

| Key Structural Feature | Amide linker connecting Indole C3 to Naphthalene C2 |

Pharmacodynamics: Receptor Interaction & Signaling[1]

Receptor Binding Profile

The primary mechanism of action involves interaction with the transmembrane domain of the CB1 and CB2 G-protein coupled receptors (GPCRs).[1]

-

CB1 Receptor (Central): NNEI-2'-naphthyl exhibits moderate-to-low affinity .[1] The steric orientation of the 2-naphthyl group prevents optimal aromatic stacking within the hydrophobic binding pocket (specifically interacting with residues F200 and W356) that is otherwise achieved by the 1-naphthyl moiety in JWH-018 or NNEI.[1]

-

CB2 Receptor (Peripheral): The compound retains affinity for CB2 but acts with lower selectivity compared to other indole-3-carboxamides.[1]

Comparative Binding Data (Human Receptors):

| Compound | CB1 Affinity (

Data derived from radioligand displacement assays using [

Intracellular Signaling Cascade

Upon binding, NNEI-2'-naphthyl induces a conformational change in the CB1 receptor, triggering the activation of

Key Pathway Events:

-

Activation: Dissociation of

-

Adenylate Cyclase Inhibition:

inhibits adenylate cyclase, reducing intracellular cAMP levels.[1] -

MAPK Activation: Free

subunits trigger phosphorylation of ERK1/2 (pERK).[1] -

Ion Channel Modulation: Inhibition of voltage-gated

channels (N-type/P/Q-type) and activation of GIRK

Visualization: Signaling & Metabolism

The following diagram illustrates the attenuated signaling pathway and the critical metabolic hydrolysis leading to toxicity.[1]

Figure 1: Pharmacological signaling cascade (top) and metabolic activation of toxicity (bottom).[1]

Pharmacokinetics & Metabolism (ADME-T)[1]

Metabolic Pathways

Metabolism is primarily hepatic, mediated by carboxylesterases (CES) and Cytochrome P450 (CYP) enzymes.[1]

-

Amide Hydrolysis (Primary Route):

-

Oxidative Functionalization (Secondary Route):

Toxicology: The Isomer Hazard

Unlike the 1-naphthyl isomer (NNEI), the 2-naphthyl isomer poses a severe specific toxicity risk.[1]

-

Mechanism: The hydrolysis product, 2-naphthylamine , is a potent bladder carcinogen.[1] It undergoes N-hydroxylation in the liver (via CYP1A2) to form N-hydroxy-2-naphthylamine, which is transported to the bladder.[1] In the acidic urine environment, it forms a reactive nitrenium ion that covalently binds to DNA (guanine residues), causing mutations.[1]

-

Risk Assessment: Chronic exposure, even at low doses typical of recreational use, carries a non-trivial risk of carcinogenesis not present in the 1-naphthyl analogues.[1]

Experimental Protocols

[ H]CP-55,940 Radioligand Binding Assay

To determine affinity (

Reagents:

-

Membrane preparations: CHO cells stably expressing hCB1 or hCB2.[1][2]

-

Radioligand: [

H]CP-55,940 (0.5 nM final conc).[1] -

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.[1]

Workflow:

-

Preparation: Dilute NNEI-2'-naphthyl in DMSO (10 mM stock) to varying concentrations (

to -

Incubation: Mix 50

g membrane protein, radioligand, and test compound in 96-well plates. Incubate for 90 minutes at 30°C. -

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

-

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.[1]

-

Analysis: Calculate

using non-linear regression; convert to

[ S]GTP S Functional Assay

To determine intrinsic efficacy (

Workflow:

-

Incubation: Incubate hCB1 membranes (10

g) with GDP (10 -

Activation: Add [

S]GTP -

Filtration & Counting: Filter and count bound radioactivity as described above.

-

Normalization: Define basal binding as 0% and maximal CP-55,940 stimulation as 100%. NNEI-2'-naphthyl is expected to show <50% efficacy relative to CP-55,940.[1]

References

-

Banister, S. D., et al. (2016).[1] "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs: AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA." ACS Chemical Neuroscience, 6(9), 1546–1559.[1] Link[1]

-

Wiley, J. L., et al. (2016).[1] "Pharmacological evaluation of synthetic cannabinoids identified as constituents of spice."[1][2][3][4] Forensic Toxicology, 34, 296–307.[1] (Source of pKi data for NNEI-2'-naphthyl isomer). Link

-

Cannaert, A., et al. (2016).[1] "Detection and Activity Profiling of Synthetic Cannabinoids and Their Metabolites." Analytical Chemistry, 88(23), 11476–11485.[1] Link[1]

-

International Agency for Research on Cancer (IARC). (2012).[1] "2-Naphthylamine."[1] Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 100F.[1] Link

-

Cayman Chemical. (2024).[1] "5-fluoro NNEI 2'-naphthyl isomer Product Information." (Confirming structural isomerism). Link

An In-depth Technical Guide to Predicting the Human Metabolic Pathway of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide

This guide provides a comprehensive framework for researchers, toxicologists, and drug development professionals to predict and characterize the metabolic fate of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide in humans. This compound, a synthetic cannabinoid, requires thorough metabolic investigation to understand its pharmacological activity, potential toxicity, and to identify reliable biomarkers of exposure.[1][2][3] Our approach integrates predictive computational modeling with robust in vitro experimental validation, reflecting a modern, efficient, and scientifically rigorous workflow.

Introduction: The Critical Need for Metabolic Profiling

N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide belongs to the class of synthetic cannabinoids, which undergo extensive metabolic biotransformations in the body.[1][4] These metabolic processes, primarily occurring in the liver, are catalyzed by enzyme superfamilies such as Cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT).[5][6][7][8] The resulting metabolites can have pharmacological and toxicological properties distinct from the parent compound.[4][9] Therefore, identifying the complete metabolic pathway is essential for:

-

Safety and Toxicology Assessment: Understanding if metabolites are more toxic or pharmacologically active than the parent drug.[4][10]

-

Pharmacokinetic Profiling: Determining the rate of clearance and duration of action.[11]

-

Forensic and Clinical Biomarker Identification: Identifying unique and stable metabolites in biological matrices like urine for reliable detection of exposure.[1][12][13]

This guide outlines a two-pronged strategy: beginning with in silico predictions to generate hypotheses, followed by in vitro experiments to confirm these predictions and elucidate the structures of the resulting metabolites.

Phase 1: In Silico Prediction – A Hypothesis-Generating Framework

Computational, or in silico, methods provide a rapid and cost-effective first look at potential metabolic pathways.[14][15] These tools use various strategies, from rule-based systems derived from known biotransformations to sophisticated machine learning models, to predict the sites on a molecule most likely to be metabolized.[9][16]

Rationale for a Multi-Tool Approach

No single in silico tool is perfect; they exhibit trade-offs between coverage (predicting all possible metabolites) and accuracy (predicting only relevant ones).[17] Therefore, a consensus approach using multiple platforms is recommended to increase confidence in the predictions. For N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide, we would leverage tools that specialize in:

-

CYP-Mediated Metabolism: Tools like SMARTCyp or Xenosite focus on predicting sites of metabolism for Cytochrome P450 enzymes, which are critical for Phase I oxidative metabolism.[9]

-

General Biotransformation Rules: Tools like SyGMa or BioTransformer apply a broad set of metabolic rules to predict a wide range of Phase I and Phase II metabolites.[17]

-

Machine Learning Models: Advanced tools like MetaPredictor use deep learning to predict metabolites without being constrained by predefined rules, potentially identifying novel pathways.[9]

Predicted Metabolic Hotspots for N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide

Based on the structure—comprising an indole core, a pentyl chain, and a naphthalene group linked by a carboxamide—the following metabolic transformations are predicted to be most likely:

-

Hydroxylation: This is a common Phase I reaction.[18] We anticipate hydroxylation occurring on the pentyl chain (at various positions), the indole ring , and the naphthalene ring . Multiple hydroxylations (dihydroxylation) are also possible.[1][18]

-

Carboxylation: The terminal methyl group of the pentyl chain can be oxidized first to an alcohol, then to an aldehyde, and finally to a carboxylic acid . This pentanoic acid metabolite is often a major and stable urinary biomarker for synthetic cannabinoids.[12][19]

-

Amide Hydrolysis: The carboxamide linker can be cleaved, breaking the molecule into 1-pentyl-1H-indole-3-carboxylic acid and 2-aminonaphthalene.

-

Glucuronidation (Phase II): Hydroxylated metabolites created during Phase I can be conjugated with glucuronic acid by UGT enzymes.[5][6][20] This process increases water solubility and facilitates excretion.[21]

Data Presentation: Predicted Metabolites

The output of the in silico analysis should be organized systematically to guide the subsequent experimental phase.

| Predicted Transformation | Molecular Moiety | Change in Mass (Da) | Predicted Metabolite Type |

| Monohydroxylation | Pentyl Chain, Indole, or Naphthalene | +15.9949 | Phase I |

| Dihydroxylation | Any two of the above | +31.9898 | Phase I |

| Carboxylation | Terminal Pentyl Carbon | +29.9748 | Phase I |

| Amide Hydrolysis | Carboxamide Linker | (Varies by fragment) | Phase I |

| Glucuronide Conjugation | Hydroxylated Metabolite | +176.0321 | Phase II |

Phase 2: In Vitro Validation – The Experimental Core

In vitro experiments using human-derived liver fractions are the gold standard for confirming in silico predictions and discovering novel metabolites.[10] The primary systems used are human liver microsomes (HLM) and cryopreserved human hepatocytes.

Experimental Workflow

The overall experimental process follows a logical sequence from incubation to analysis and identification.

Caption: High-level workflow for metabolic pathway elucidation.

Causality Behind Experimental Choices

-

Why Human Liver Microsomes (HLM)? HLMs are subcellular fractions containing a high concentration of endoplasmic reticulum-derived enzymes, particularly CYPs.[11] They are a cost-effective and high-throughput model for assessing Phase I metabolism.[11] To investigate Phase II glucuronidation, HLMs must be supplemented with the cofactor UDPGA and a pore-forming agent like alamethicin.[22]

-

Why Cryopreserved Hepatocytes? Hepatocytes are intact liver cells and are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes in their natural cellular environment, as well as necessary cofactors. They provide a more holistic view of metabolism that can reveal pathways missed by HLM assays.

-

Why LC-HRMS/MS? The coupling of liquid chromatography (LC) with high-resolution tandem mass spectrometry (MS/MS) is the definitive analytical technique.[23] LC separates the parent compound from its metabolites, while HRMS provides highly accurate mass measurements to determine elemental composition.[24] MS/MS fragments the ions, providing structural information crucial for identifying the exact site of metabolic modification.[25]

Detailed Experimental Protocols

(See Appendix A for detailed, step-by-step protocols for HLM and Hepatocyte Incubations).

Data Synthesis and Pathway Mapping

By comparing the accurate mass measurements from the LC-HRMS/MS analysis with the predicted masses from the in silico tools, we can confirm the presence of specific metabolites. For example, a detected ion with a mass increase of +15.9949 Da relative to the parent compound confirms a monohydroxylated metabolite. The MS/MS fragmentation pattern is then used to pinpoint the location of this hydroxylation.

Putative Metabolic Pathway

Combining all confirmed metabolites allows for the construction of a putative metabolic pathway diagram.

Caption: Predicted metabolic pathway of the target compound.

Conclusion and Authoritative Grounding

The integrated strategy detailed in this guide provides a robust framework for the comprehensive metabolic profiling of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide. By combining the predictive power of in silico modeling with the definitive confirmation of in vitro experimentation using HLM and hepatocytes, researchers can confidently identify key metabolites, understand potential toxicological liabilities, and establish reliable biomarkers for exposure. This multi-faceted approach ensures scientific rigor and aligns with best practices in modern drug development and toxicology. The cytochrome P450 enzyme system is a major contributor to the metabolism of most medications, with UDP-glucuronosyltransferase (UGT) enzymes being the second greatest contributors.[5] Specifically, CYPs are known to be involved in the metabolism of indole-containing compounds.[7][8][26][27]

References

-

In Silico Drug Metabolism Prediction Services. Creative Biolabs.

-

Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Zhou, J., & Yin, Y. (2012). TrAC Trends in Analytical Chemistry.

-

Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? EBM Consult.

-

Machine Learning Techniques for In Silico Modeling of Drug Metabolism. Kirchmair, J., et al. (2006). Current Medicinal Chemistry.

-

The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. Miners, J. O., et al. (2013). Handbook of Experimental Pharmacology.

-

In silico approaches and tools for the prediction of drug metabolism and fate: A review. Park, H., et al. (2019). Computers in Biology and Medicine.

-

Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN-18. Kevin, R. C., et al. (2018). Drug Testing and Analysis.

-

MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Liu, Y., et al. (2024). Briefings in Bioinformatics.

-

Cytochrome P450. MDPI Encyclopedia. (2023).

-

Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Smith, R., et al. (2026). Journal of Chemical Information and Modeling.

-

Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate. King, R. S., et al. (2008). Toxicology Letters.

-

The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. Haduch, A., et al. (2023). International Journal of Molecular Sciences.

-

The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. Haduch, A., et al. (2023). International Journal of Molecular Sciences.

-

The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism. Chen, Y., et al. (2023). Frontiers in Pharmacology.

-

Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Zhou, J., & Yin, Y. (2012). TrAC Trends in Analytical Chemistry.

-

The contribution of cytochrome P450 enzymes to the tryptophan metabolism in plants. ResearchGate.

-

UDP-Glucuronosyltransferases. F. Peter Guengerich, Ed. (2016). Handbook of Drug Metabolism.

-

Structure and function of uridine diphosphate glucuronosyltransferases. Radominska-Pandya, A., et al. (1999). Drug Metabolism Reviews.

-

Enhanced Detection and Identification in Metabolomics by Use of LC–MS/MS Untargeted Analysis in Combination with Gas-Phase Fractionation. Vinaixa, M., et al. (2014). Analytical Chemistry.

-

Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Li, J., et al. (2025). Toxics.

-

Metabolite identification and quantitation in LC-MS/MS-based metabolomics. ResearchGate.

-

Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). SCIEX. (2023). YouTube.

-

Multigram scale synthesis of synthetic cannabinoid metabolites. DiVA Portal.

-

New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites. Carlier, J., et al. (2019). Frontiers in Chemistry.

-

Metabolic Stability Assays. Merck Millipore.

-

Synthetic cannabinoids. Wikipedia.

-

Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.

-

Metabolite identification (liver microsomes, human). Eurofins.

-

Protocol for the Human Liver Microsome Stability Assay. ResearchGate.

-

Microsomal Clearance/Stability Assay. Domainex.

-

Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN-18. Kevin, R. C., et al. (2018). Drug Testing and Analysis.

-

Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models. Mercer-Chalmers-Bender, K., et al. (2017). Forensic Toxicology.

-

Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN-18. ResearchGate.

-

Synthetic Cannabinoids Metabolism. Carlier, J., et al. (2019). Frontiers in Chemistry.

-

1-PENTYL-N-(NAPHTHALEN-1-YL)-1H-INDOLE-3-CARBOXAMIDE. Sigma-Aldrich.

-

N-1-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide. Santa Cruz Biotechnology.

-

Excretion of metabolites of the synthetic cannabinoid JWH-018 in urine after controlled inhalation. Kneisel, S., et al. (2018). Forensic Science International.

-

Substance Details N-(naphthalen-1-yl)-1-pentyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide. UNODC.

Appendix A: Detailed Experimental Protocols

Protocol 1: Human Liver Microsome (HLM) Incubation

Objective: To identify Phase I and Phase II metabolites generated by HLM.

Materials:

-

Pooled Human Liver Microsomes (e.g., from BioIVT)

-

Test Compound Stock Solution (10 mM in DMSO)

-

0.1 M Phosphate Buffer (pH 7.4)

-

NADPH Regenerating System (or 20 mM NADPH stock)[22]

-

UDPGA (for Phase II)

-

Alamethicin (for Phase II)

-

MgCl2 (for Phase II)

-

Acetonitrile (ACN) with 0.1% Formic Acid (Quenching Solution)

-

Control compounds (e.g., Testosterone for CYP3A4 activity)

Procedure:

-

Preparation: Thaw HLM at 37°C. Prepare a master mix containing phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.

-

Pre-incubation: Aliquot the HLM master mix into microcentrifuge tubes. Add the test compound to a final concentration of 1-3 µM. For Phase II experiments, also add UDPGA, Alamethicin, and MgCl2. Pre-incubate at 37°C for 5 minutes with gentle agitation.

-

Initiation: Start the metabolic reaction by adding pre-warmed NADPH solution.[11][22]

-

Incubation: Incubate at 37°C for a time course (e.g., 0, 15, 30, 60 minutes). The 0-minute time point serves as a negative control, where the quenching solution is added immediately after NADPH.

-

Termination: Stop the reaction at each time point by adding 2 volumes of ice-cold acetonitrile with an internal standard.[11][22]

-

Sample Processing: Vortex the samples vigorously, then centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for LC-HRMS/MS analysis.

Sources

- 1. Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN-18 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic cannabinoids - Wikipedia [en.wikipedia.org]

- 5. Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions? [ebmconsult.com]

- 6. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytochrome P450 | Encyclopedia MDPI [encyclopedia.pub]

- 8. scispace.com [scispace.com]

- 9. academic.oup.com [academic.oup.com]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 12. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]

- 13. d-nb.info [d-nb.info]

- 14. creative-biolabs.com [creative-biolabs.com]

- 15. In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. Excretion of metabolites of the synthetic cannabinoid JWH-018 in urine after controlled inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism [frontiersin.org]

- 21. Structure and function of uridine diphosphate glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. youtube.com [youtube.com]

- 26. ClinPGx [clinpgx.org]

- 27. The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Molecular Docking of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide: A Technical Guide for Drug Discovery Professionals

Executive Summary

This guide provides a comprehensive, in-depth technical walkthrough for conducting in silico molecular docking studies on N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide, a synthetic cannabinoid analog. As the landscape of drug discovery increasingly integrates computational methods to accelerate the identification of lead compounds, a foundational understanding of molecular docking is paramount. This document is structured to provide researchers, scientists, and drug development professionals with not only a step-by-step protocol but also the underlying scientific rationale for key methodological choices. We will delve into the preparation of the ligand and its primary biological targets, the cannabinoid receptors CB1 and CB2, the execution of the docking simulation using the widely adopted AutoDock Vina software, and the critical analysis of the resulting data. The ultimate objective is to equip the reader with the expertise to perform and interpret molecular docking experiments with high scientific rigor, thereby enabling the rational design of novel therapeutics.

Chapter 1: Introduction to N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide and In Silico Docking

The Ligand: A Synthetic Cannabinoid of Interest

N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide is a synthetic compound belonging to the aminoalkylindole class of cannabinoids. These molecules are structurally related to endogenous cannabinoids and are known to interact with the cannabinoid receptors, primarily CB1 and CB2.[1][2] The indole scaffold, pentyl chain, and naphthalenyl group are characteristic features that contribute to its binding affinity and functional activity at these receptors. Understanding the precise molecular interactions between this ligand and its receptors is crucial for elucidating its pharmacological profile and for the rational design of new compounds with improved therapeutic properties, such as enhanced selectivity or reduced off-target effects.

The Targets: Cannabinoid Receptors CB1 and CB2

The primary targets for N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide are the human cannabinoid receptors CB1 and CB2. Both are Class A G-protein coupled receptors (GPCRs) and are key components of the endocannabinoid system.

-

Cannabinoid Receptor 1 (CB1): Predominantly expressed in the central nervous system, the CB1 receptor is responsible for the psychoactive effects of cannabinoids.[3] It is a well-established therapeutic target for a range of conditions including pain, obesity, and epilepsy.[3][4]

-

Cannabinoid Receptor 2 (CB2): Primarily found in the immune system, the CB2 receptor is an attractive target for treating inflammatory and neurodegenerative diseases without the psychotropic side effects associated with CB1 activation.[5][6][7]

The availability of high-resolution crystal and cryo-EM structures of both CB1 and CB2 receptors in the Protein Data Bank (PDB) has been a significant enabler for structure-based drug design.[4][5][8][9][10][11]

The Method: In Silico Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein) to form a stable complex.[12][13] This method is instrumental in drug discovery for:

-

Hit Identification: Screening large virtual libraries of compounds to identify those with a high likelihood of binding to a target.

-

Lead Optimization: Guiding the modification of a known active compound to improve its binding affinity and selectivity.

-

Mechanism of Action Studies: Elucidating the specific molecular interactions that govern the binding of a ligand to its target.

The process involves placing the ligand in the binding site of the receptor in various conformations and orientations and scoring each "pose" based on a scoring function that estimates the binding free energy. A more negative binding affinity score generally indicates a more stable and favorable interaction.[14][15]

Chapter 2: Pre-Docking Preparation: The Foundation for Reliable Results

The quality of the input structures for a docking simulation directly impacts the reliability of the output. Therefore, meticulous preparation of both the receptor and the ligand is a critical, non-negotiable step.

Receptor Preparation

The goal of receptor preparation is to produce a clean, structurally correct protein model ready for docking.

Protocol for Receptor Preparation:

-

Obtain Receptor Structure: Download the desired crystal structure of the human cannabinoid receptor (e.g., CB1: 5U09, CB2: 6PT0) from the RCSB Protein Data Bank.[4][5]

-

Clean the Structure: Using molecular visualization software such as UCSF Chimera or PyMOL, remove all non-essential molecules from the PDB file. This includes water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or essential cofactors.[16][17][18]

-

Handle Multiple Chains: If the PDB file contains multiple chains of the receptor, retain only one for the docking study to simplify the system.[17][19]

-

Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Add hydrogens to the protein, ensuring that the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are appropriate for a physiological pH.[16][17]

-

Assign Partial Charges: Assign partial charges to all atoms of the receptor. The Gasteiger charge calculation method is commonly used for this purpose.[20]

-

Convert to PDBQT Format: Save the prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina. This format includes the atomic coordinates, partial charges, and atom types.[21][22]

Ligand Preparation

Proper ligand preparation ensures that the molecule has a realistic 3D conformation and charge distribution.

Protocol for Ligand Preparation:

-

Obtain Ligand Structure: The 2D structure of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide can be obtained from databases like PubChem.[23]

-

Generate 3D Conformation: Convert the 2D structure into a 3D conformation using software like ChemDraw or Avogadro.

-

Energy Minimization: Perform an energy minimization of the 3D structure to obtain a low-energy, stable conformation. This step is crucial for ensuring realistic bond lengths and angles.[17]

-

Assign Partial Charges: As with the receptor, assign partial charges to the ligand atoms.

-

Define Torsional Bonds: Identify the rotatable bonds in the ligand. AutoDock Tools can automatically detect and set these.

-

Convert to PDBQT Format: Save the prepared ligand in the PDBQT format.[22]

Chapter 3: The Molecular Docking Workflow: A Step-by-Step Protocol with AutoDock Vina

AutoDock Vina is a widely used, open-source program for molecular docking due to its speed and accuracy.[21]

Defining the Search Space (Grid Box)

The grid box defines the three-dimensional space within the receptor's binding site where the docking algorithm will search for favorable ligand poses.

Protocol for Grid Box Generation:

-

Identify the Binding Site: The binding site can be identified from the location of the co-crystallized ligand in the original PDB structure or through literature analysis of key binding residues.

-

Center the Grid: Center the grid box on the identified binding site.

-

Set Grid Dimensions: The size of the grid box should be large enough to accommodate the entire ligand in various orientations but not so large as to unnecessarily increase the search space and computational time. A common practice is to have the box extend approximately 10-15 Å beyond the ligand in each direction.

Running the Docking Simulation

The docking simulation is executed via the command line.

Protocol for Running AutoDock Vina:

-

Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.[24]

-

Execute Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command:

This will initiate the docking calculation and create an output file with the docked poses and a log file with the binding affinity scores.[24]

Visualizing the Workflow

Caption: High-level workflow for molecular docking.

Chapter 4: Post-Docking Analysis and Interpretation: From Data to Insights

The output of a docking simulation is a set of ligand poses ranked by their predicted binding affinities. A thorough analysis is required to extract meaningful insights.

Analyzing Binding Affinities

The binding affinity, reported in kcal/mol, is the primary metric for ranking docked poses. A more negative value suggests a stronger binding interaction.[14][15] It is important to compare the binding affinity of the top-ranked pose to that of a known inhibitor or the native ligand if available.

| Pose | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |

| 1 | -9.5 | 0.000 |

| 2 | -9.2 | 1.25 |

| 3 | -8.8 | 2.10 |

| 4 | -8.5 | 2.55 |

| 5 | -8.3 | 3.01 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizing and Interpreting Binding Poses

The top-ranked poses should be visually inspected using software like PyMOL or UCSF Chimera to assess their plausibility and to identify key molecular interactions.[16]

Key Interactions to Look For:

-

Hydrogen Bonds: These are strong, directional interactions between a hydrogen atom and an electronegative atom (e.g., oxygen, nitrogen).

-

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor.

-

Pi-Pi Stacking: An attractive, noncovalent interaction between aromatic rings.

-

Salt Bridges: Electrostatic interactions between oppositely charged residues.

A plausible binding pose will exhibit multiple favorable interactions with key residues in the binding pocket.

Root Mean Square Deviation (RMSD)

The RMSD is a measure of the average distance between the atoms of two superimposed molecules. In docking, it is used to compare the docked pose of a ligand to a known experimental binding pose (if available). An RMSD value of less than 2.0 Å is generally considered a good prediction.[14][25]

Caption: Detailed workflow for post-docking analysis.

Chapter 5: Conclusion and Future Directions

In silico molecular docking is a powerful tool in the modern drug discovery arsenal. This guide has provided a comprehensive framework for conducting a docking study of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide with the cannabinoid receptors CB1 and CB2. By following the detailed protocols for preparation, simulation, and analysis, researchers can generate reliable and insightful data to guide their drug design efforts.

It is crucial to remember that molecular docking is a predictive tool, and its results should be interpreted as testable hypotheses. The most promising candidates identified through in silico screening must be validated through in vitro and in vivo experimental assays to confirm their biological activity. Future computational work could involve more advanced techniques such as molecular dynamics simulations to study the stability of the predicted binding poses and to calculate binding free energies with higher accuracy.

References

-

Shao, Z., Yin, J., Chapman, K., Grzemska, M., Clark, L., Wang, J., & Rosenbaum, D. M. (2016). High-resolution crystal structure of the human CB1 cannabinoid receptor. RCSB PDB. Retrieved from [Link]

-

ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement. Retrieved from [Link]

-

YouTube. (2025). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved from [Link]

-

YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. Retrieved from [Link]

-

BioMT. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Retrieved from [Link]

-

Xing, C., Zhuang, Y., Xu, T. H., Feng, Z., Zhou, X. E., Chen, M., ... & Xie, X. Q. (2020). Cryo-EM structure of human cannabinoid receptor 2-Gi protein in complex with agonist WIN 55212-2. RCSB PDB. Retrieved from [Link]

-

Protein Data Bank Japan. (2020). 6pt0 - Cryo-EM structure of human cannabinoid receptor 2-Gi protein in complex with... Retrieved from [Link]

-

Hua, T., Vemuri, K., Pu, M., Qu, L., Han, G. W., Wu, Y., ... & Liu, Z. J. (2016). Crystal Structure of the Human Cannabinoid Receptor CB1. RCSB PDB. Retrieved from [Link]

-

The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

-

Fiveable. (2025). Molecular docking | Bioinformatics Class Notes. Retrieved from [Link]

-

Deshmukh, L., Vinogradova, O., Tiburu, E. K., Tyukhtenko, S., Janero, D. R., & Makriyannis, A. (2009). Human cannabinoid receptor-2 helix 6. RCSB PDB. Retrieved from [Link]

-

YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. Retrieved from [Link]

-

Wikipedia. (n.d.). Cannabinoid receptor 1. Retrieved from [Link]

-

Wikipedia. (n.d.). Cannabinoid receptor 2. Retrieved from [Link]

-

Li, X., Hua, T., Vemuri, K., Ho, J. H., Wu, Y., Wu, L., ... & Liu, Z. J. (2019). Crystal Structure of the Human Cannabinoid Receptor CB2. PMC. Retrieved from [Link]

-

Hua, T., Vemuri, K., Nikas, S. P., Laprairie, R. B., Wu, Y., Qu, L., ... & Liu, Z. J. (2017). Crystal structure of the human CB1 in complex with agonist AM841. RCSB PDB. Retrieved from [Link]

-

GitHub. (n.d.). A simple tutorial for using Autodock Vina to find the ligand binding pose. Retrieved from [Link]

-

MemProtMD. (2024). PDB | 5u09 - Human CB1 cannabinoid receptor. Retrieved from [Link]

-

YouTube. (2020). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. Retrieved from [Link]

-

ResearchGate. (2023). What is the most simple protocol to prepare the liberary of ligands for molocular docking?. Retrieved from [Link]

-

ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

-

Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. Retrieved from [Link]

-

PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. Retrieved from [Link]

-

YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from [Link]

-

ScotChem. (2025). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

-

ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]

-

Bond University. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Retrieved from [Link]

-

Bulgarian Chemical Communications. (2017). Molecular docking experiments of cannabinoid receptor. Retrieved from [Link]

-

University of Catania. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

-

MDPI. (2026). In Silico Molecular Docking and Pharmacokinetic Evaluation of Cannabinoid Derivatives as Multi-Target Inhibitors for EGFR, VEGFR-1, and VEGFR-2 Proteins. Retrieved from [Link]

-

Journal of Drug Delivery and Therapeutics. (2025). Cannabis Compounds: Docking and Dynamics Study. Retrieved from [Link]

-

ChemRxiv. (n.d.). Decoding the Molecular Dance: In Silico Exploration of Cannabinoid Interactions with Key Protein Targets for Therapeutic Insight. Retrieved from [Link]

-

eScholarship. (n.d.). Virtual library docking for cannabinoid-1 receptor agonists with reduced side effects. Retrieved from [Link]

-

PubChem. (n.d.). N-1-naphthalenyl-1-pentyl-1H-indazole-3-carboxamide. Retrieved from [Link]

-

PubChemLite. (n.d.). N-(naphthalen-1-yl)-1-pentyl-1h-indole-3-carboxamide. Retrieved from [Link]

-

Inxight Drugs. (n.d.). 1-(5-FLUOROPENTYL)-N-2-NAPHTHALENYL-1H-INDOLE-3-CARBOXAMIDE. Retrieved from [Link]

-

MySkinRecipes. (n.d.). N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxaMide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). N-1-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide-d11. Retrieved from [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]

- 4. rcsb.org [rcsb.org]

- 5. rcsb.org [rcsb.org]

- 6. 6pt0 - Cryo-EM structure of human cannabinoid receptor 2-Gi protein in complex with agonist WIN 55,212-2 - Summary - Protein Data Bank Japan [pdbj.org]

- 7. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 8. rcsb.org [rcsb.org]

- 9. rcsb.org [rcsb.org]

- 10. Crystal Structure of the Human Cannabinoid Receptor CB2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rcsb.org [rcsb.org]

- 12. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 13. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. youtube.com [youtube.com]

- 16. fiveable.me [fiveable.me]

- 17. researchgate.net [researchgate.net]

- 18. pure.bond.edu.au [pure.bond.edu.au]

- 19. scotchem.ac.uk [scotchem.ac.uk]

- 20. sites.ualberta.ca [sites.ualberta.ca]

- 21. GIL [genomatics.net]

- 22. researchgate.net [researchgate.net]

- 23. PubChemLite - N-(naphthalen-1-yl)-1-pentyl-1h-indole-3-carboxamide (C24H24N2O) [pubchemlite.lcsb.uni.lu]

- 24. m.youtube.com [m.youtube.com]

- 25. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

Literature review of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide bioactivity

An In-Depth Technical Guide to the Bioactivity of Naphthalenyl-Indole-Carboxamide Class Synthetic Cannabinoids Focus Compound: N-1-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide (NNEI)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The emergence of synthetic cannabinoid receptor agonists (SCRAs) represents a significant area of interest in pharmacology and toxicology. These compounds, often designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), typically exhibit high affinity and efficacy at the cannabinoid receptors, CB1 and CB2. This guide provides a detailed technical overview of the bioactivity of N-1-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide (also known as NNEI), a representative member of the naphthalenyl-indole-carboxamide class of SCRAs.[1][2][3] While the specific isomer N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide exists, the bulk of published research focuses on the 1-naphthalenyl isomer (NNEI), which will serve as the primary focus of this review. NNEI is an analog of the well-known SCRA JWH-018.[4] Understanding the bioactivity of NNEI provides a crucial framework for evaluating other compounds within this chemical family.

Pharmacological Target and Mechanism of Action

The primary pharmacological targets of NNEI and related compounds are the cannabinoid receptors CB1 and CB2.[1][2] These receptors are key components of the endocannabinoid system, which is involved in regulating a wide array of physiological processes, including pain, mood, appetite, and memory.[5][6][7]

-

CB1 Receptors: Found predominantly in the central nervous system (CNS), CB1 receptors are largely responsible for the psychoactive effects of cannabinoids.[5][8][9] They are densely expressed in presynaptic terminals, where their activation typically inhibits the release of neurotransmitters like GABA and glutamate.[5]

-

CB2 Receptors: Primarily located in immune cells and tissues, CB2 receptors are associated with the modulation of inflammatory and immune responses.[8]

NNEI acts as a potent agonist at both CB1 and CB2 receptors.[1][10][11] Upon binding, it triggers a conformational change in the receptor, initiating intracellular signaling cascades.

Signaling Pathways

Both CB1 and CB2 are G-protein coupled receptors (GPCRs), specifically coupling to Gi/o proteins.[5][8][9] Agonist binding by compounds like NNEI initiates a canonical signaling pathway characterized by the inhibition of adenylyl cyclase. This leads to a measurable decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP).[5][8][12]

Beyond cAMP modulation, CB receptor activation stimulates other pathways, including the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK, JNK), which can influence gene expression and long-term cellular functions like survival and differentiation.[8] CB1 activation has also been shown to modulate ion channels, including inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels.[9][12]

Bioactivity Assessment: Quantitative Data

The bioactivity of SCRAs is typically quantified by their binding affinity (Ki) and functional potency/efficacy (EC50/Emax). While specific, consolidated data for NNEI is sparse, values for closely related naphthalenyl analogs provide a strong comparative framework.

| Compound | Target | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Reference |

| JWH-018 | CB1 | 9.00 ± 5.00 | 102 | [13] |

| CB2 | 2.94 ± 2.65 | 133 | [13] | |

| JWH-122 | CB1 | 0.69 | Data not specified | [14] |

| CB2 | 1.2 | Data not specified | [14] |

Note: JWH-018 is the parent compound, and JWH-122 is a methylated analog. These compounds demonstrate the high affinity and potency characteristic of this chemical class.[11][13][14]

Pharmacokinetics and Metabolism

Understanding the metabolic fate of NNEI is critical for both efficacy and toxicological assessment. Studies have shown that NNEI is rapidly metabolized.[1][3]

-

In Vitro Studies: Incubations with human liver microsomes demonstrate that NNEI undergoes extensive oxidative transformations.[1][3] Common metabolic pathways include hydroxylation on the pentyl chain and naphthalenyl ring, as well as carboxylation.

-

Metabolite Activity: Crucially, some metabolites of synthetic cannabinoids can retain significant activity at cannabinoid receptors, potentially prolonging the pharmacological effects and contributing to toxicity.[1][2]

-

Distinct Profiles: Even closely related SCRAs can have markedly different pharmacokinetic profiles. For instance, in a comparative study, NNEI displayed a greater number of biotransformations than the similar compound MN-18, yet MN-18 was eliminated more rapidly in vivo.[1][3]

Experimental Protocols

The primary method for determining the functional activity of NNEI as a CB receptor agonist is the cAMP accumulation assay . This assay directly measures the consequence of Gi/o protein activation.

Workflow for Bioactivity Assessment

Detailed Protocol: Competitive ELISA-Based cAMP Assay

This protocol is based on standard enzyme-linked immunosorbent assay (EIA) principles for quantifying intracellular cAMP.[15]

Objective: To determine the EC50 value of NNEI by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing CB1 or CB2 receptors.

Materials:

-

HEK293 cells stably transfected with human CB1 or CB2 receptors.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Forskolin solution.

-

NNEI stock solution in DMSO.

-

cAMP Biotrak Enzymeimmunoassay (EIA) System (or equivalent).[15]

-

Lysis buffer.

-

Microplate reader (450 nm).

Procedure:

-

Cell Seeding:

-

Plate the transfected HEK293 cells in 96-well plates at a density that ensures they reach ~90% confluency on the day of the assay.

-

Incubate overnight at 37°C, 5% CO₂.

-

-

Compound Preparation:

-

Prepare a serial dilution of NNEI in assay buffer to achieve final concentrations ranging from picomolar to micromolar.

-

Causality: This wide range is necessary to capture the full dose-response curve, from no effect to maximal effect, which is essential for accurate EC50 calculation.

-

Prepare control wells: vehicle only (DMSO), forskolin only (positive control for cAMP stimulation), and a known full agonist like CP55,940 (system validation control).[16]

-

-

Cell Stimulation:

-

Aspirate the culture medium from the cells.

-

Add 50 µL of assay buffer containing a fixed concentration of forskolin (e.g., 10 µM) to all wells (except the negative control).

-

Causality: Forskolin directly activates adenylyl cyclase, elevating cAMP levels. This creates a stimulated baseline against which the inhibitory effect of the Gi/o-coupled CB agonist can be measured.

-

Immediately add 50 µL of the NNEI serial dilutions or controls to the appropriate wells.

-

Incubate for 15-30 minutes at 37°C.

-

-

Cell Lysis:

-

Aspirate the stimulation buffer.

-

Add lysis buffer as per the EIA kit manufacturer's instructions to release the intracellular cAMP.[15]

-

-

cAMP Quantification (EIA Procedure):

-

Self-Validation: The assay relies on competition. Free cAMP from the cell lysate will compete with a fixed amount of cAMP-peroxidase conjugate for binding to a limited number of anti-cAMP antibody sites (typically coated on the plate).[15]

-

Add cell lysates and cAMP standards to the antibody-coated 96-well plate.

-

Add the cAMP-peroxidase conjugate to all wells.

-

Incubate as per the kit protocol (e.g., 2 hours at 4°C).

-

Wash the plate multiple times to remove unbound reagents.

-

Add the enzyme substrate and incubate until color develops. The intensity of the color is inversely proportional to the amount of cAMP in the sample.

-

Stop the reaction and read the absorbance at 450 nm.

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values from the known cAMP standards.

-

Calculate the cAMP concentration in each sample from the standard curve.

-

Normalize the data: Set the forskolin-only wells as 100% stimulation and vehicle-only wells as 0%.

-

Plot the normalized response against the logarithm of NNEI concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 (concentration producing 50% of the maximal inhibition) and Emax (maximal inhibition).

-

References

Sources

- 1. Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN-18 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]

- 6. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. Acute Pharmacological Effects and Oral Fluid Concentrations of the Synthetic Cannabinoids JWH-122 and JWH-210 in Humans After Self-Administration: An Observational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Acute Pharmacological Effects and Oral Fluid Concentrations of the Synthetic Cannabinoids JWH-122 and JWH-210 in Humans After Self-Administration: An Observational Study [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. JWH-018 - Wikipedia [en.wikipedia.org]

- 14. JWH-122 - Wikipedia [en.wikipedia.org]

- 15. marshall.edu [marshall.edu]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Identification of Major Metabolites of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide (NNE1)

Introduction

N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide, also known as NNE1 or MN-24, is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in recreational products globally.[1][2][3] As with many SCRAs, NNE1 is extensively metabolized in the body, and the parent compound is often undetectable in biological samples collected for forensic and clinical analysis.[1][2][3] Therefore, a comprehensive understanding of its metabolic fate is crucial for developing reliable analytical methods to confirm its intake. This guide provides a detailed technical overview of the strategies and methodologies for identifying the major metabolites of NNE1, grounded in established principles of drug metabolism and advanced analytical chemistry.

Core Principles of NNE1 Metabolism: A Predictive Overview

The chemical structure of NNE1, featuring an indole core, a pentyl side chain, and a naphthalenyl group linked by a carboxamide bridge, presents several susceptible sites for metabolic modification. Based on the well-documented metabolism of other indole-based SCRAs, the primary metabolic transformations are anticipated to be Phase I oxidative reactions, followed by Phase II conjugation for enhanced water solubility and excretion.[4][5]

Key metabolic reactions for SCRAs include:

-

Hydroxylation : The addition of a hydroxyl group (-OH) is a common metabolic pathway, frequently occurring on the alkyl side chain or the aromatic ring systems.[4]

-

Carboxylation : Further oxidation of a hydroxylated alkyl chain can lead to the formation of a carboxylic acid (-COOH) metabolite.

-

Dealkylation : The removal of the N-pentyl group is another potential metabolic route.[4]

-

Dihydrodiol formation : This involves the addition of two hydroxyl groups across a double bond in one of the aromatic rings.[4]

-

Glucuronidation : A Phase II reaction where glucuronic acid is attached to hydroxylated metabolites, significantly increasing their polarity.[5]

Experimental Workflow for Metabolite Identification

A robust and validated workflow is paramount for the accurate identification of drug metabolites. The following diagram outlines a field-proven approach for elucidating the metabolic profile of NNE1, combining in vitro metabolism with high-resolution mass spectrometry.

Caption: Experimental workflow for NNE1 metabolite identification.

Detailed Experimental Protocols

Protocol 1: In Vitro Metabolism of NNE1 using Human Liver Microsomes

Rationale: Human liver microsomes (HLMs) are subcellular fractions of the liver endoplasmic reticulum that are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes responsible for the majority of Phase I oxidative metabolism.[6][7] They provide a reliable, cost-effective, and high-throughput model for predicting human hepatic metabolism.[6][8]

Step-by-Step Methodology:

-

Preparation of Incubation Mixture : In a microcentrifuge tube, prepare a reaction mixture containing:

-

Phosphate buffer (100 mM, pH 7.4)

-

Human Liver Microsomes (final concentration of 0.5 mg/mL)

-

NNE1 (final concentration of 10 µM, dissolved in a minimal amount of organic solvent like methanol or DMSO to ensure solubility)

-

-

Pre-incubation : Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction : Initiate the metabolic reaction by adding an NADPH-regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). The final volume should be 200 µL. The NADPH-regenerating system is crucial as NADPH is a necessary cofactor for CYP enzyme activity.

-

Incubation : Incubate the reaction mixture at 37°C for 60 minutes in a shaking water bath.

-

Termination of Reaction : Stop the reaction by adding 200 µL of ice-cold acetonitrile. This precipitates the microsomal proteins and halts enzymatic activity.

-

Sample Preparation for Analysis :

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

Protocol 2: LC-MS/MS Analysis for Metabolite Detection

Rationale: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for metabolite identification due to its high sensitivity, selectivity, and ability to provide structural information.[9][10] High-resolution mass spectrometry (HRMS), such as that performed on a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, allows for the determination of accurate mass and elemental composition, which is critical for identifying unknown metabolites.[11]

Step-by-Step Methodology:

-

Chromatographic Separation (LC) :

-

Column : A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is suitable for separating the parent drug and its metabolites based on polarity.

-

Mobile Phase A : 0.1% formic acid in water.

-

Mobile Phase B : 0.1% formic acid in acetonitrile.

-

Gradient Elution : A typical gradient would start with a low percentage of Mobile Phase B (e.g., 5-10%), increasing to a high percentage (e.g., 95%) over 15-20 minutes to elute compounds of increasing lipophilicity.

-

Flow Rate : 0.3-0.4 mL/min.

-

Injection Volume : 5-10 µL of the supernatant from Protocol 1.

-

-

Mass Spectrometry Detection (MS) :

-

Ionization Source : Electrospray ionization (ESI) in positive ion mode is generally effective for nitrogen-containing compounds like NNE1 and its metabolites.

-

Data Acquisition : Perform data acquisition in a data-dependent mode. This involves a full scan MS survey to detect all ions present, followed by MS/MS fragmentation of the most abundant ions in the survey scan.

-

Full Scan MS Range : m/z 100-1000.

-

MS/MS Fragmentation : Use collision-induced dissociation (CID) with a normalized collision energy to generate fragment ions.

-

Identification of Major NNE1 Metabolites

Following in vitro incubation of NNE1 with human and rat hepatocytes, a total of 20 metabolites were identified in a key study.[1] The primary biotransformations observed were hydroxylation on the pentyl chain and the naphthyl moiety, as well as combinations of these reactions.[1]

Caption: Major metabolic pathways of NNE1.

Data Summary: Major Metabolites of NNE1

The table below summarizes the major metabolites identified through in vitro studies.[1] The identification is based on accurate mass measurements and characteristic MS/MS fragmentation patterns.

| Metabolite ID | Biotransformation | Formula | [M+H]+ (m/z) | Key Diagnostic Fragment Ions (m/z) |

| NNE1 | Parent Drug | C26H26N2O | 383.2118 | 155.0546 (Naphthylcarboxamide), 143.0390 (Naphthyl) |

| M1 | Pentyl-hydroxylation | C26H26N2O2 | 399.2067 | 155.0546, 143.0390 |

| M2 | Naphthyl-hydroxylation | C26H26N2O2 | 399.2067 | 171.0498 (Hydroxynaphthylcarboxamide), 159.0340 (Hydroxynaphthyl) |

| M3 | Pentyl-carboxylation | C26H24N2O3 | 413.1860 | 155.0546, 143.0390 |

| M4 | Di-hydroxylation | C26H26N2O3 | 415.2016 | Varies based on hydroxylation positions |

Interpreting the Data:

-

Parent Compound Fragmentation : The fragmentation of the parent NNE1 yields characteristic ions at m/z 155 (naphthalenyl-carboxamide moiety) and m/z 143 (naphthalenyl moiety). These fragments are crucial for identifying metabolites where these parts of the molecule remain intact.

-

Hydroxylation on the Pentyl Chain (M1) : The mass of the metabolite increases by 15.9949 Da (the mass of an oxygen atom). The key fragments at m/z 155 and 143 remain, indicating the modification occurred on the indole or pentyl part of the molecule.

-

Hydroxylation on the Naphthyl Ring (M2) : The mass also increases by 15.9949 Da. However, the characteristic fragments shift to m/z 171 and 159, confirming the hydroxylation occurred on the naphthalenyl group.

-

Pentyl-Carboxylation (M3) : This metabolite results from the oxidation of an initial pentyl-hydroxyl metabolite. The mass shift from the parent compound corresponds to the addition of an oxygen atom and the loss of two hydrogen atoms.

Conclusion

The metabolic landscape of NNE1 is complex, involving extensive oxidative biotransformations.[1][2][3] The identification of its major metabolites is predominantly achieved through a combination of in vitro metabolism using human liver microsomes and subsequent analysis by LC-HR-MS/MS. The most diagnostically relevant metabolites for forensic and clinical testing are those resulting from hydroxylation and carboxylation of the pentyl side chain. Understanding these metabolic pathways and the analytical signatures of the resulting metabolites is essential for laboratories tasked with monitoring the use of this synthetic cannabinoid.

References

-

Cannaert, A., et al. (2018). Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN-18. Drug Testing and Analysis, 10(1), 168-179. Available at: [Link]

-

Cannaert, A., et al. (2018). Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN-18. PubMed, 10(1), 168-179. Available at: [Link]

-

Cannaert, A., et al. (2018). Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN‐18. ResearchGate. Available at: [Link]

-

Antonides, L. H., et al. (2020). Structure–metabolism relationships of 4-pentenyl synthetic cannabinoid receptor agonists using in vitro human hepatocyte and liver microsome models. Forensic Toxicology, 38, 459–473. Available at: [Link]

-

Wang, G., et al. (2023). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. MDPI. Available at: [Link]

-

Yang, C. S., et al. (1988). Metabolism of N-nitrosodialkylamines by human liver microsomes. PubMed - NIH. Available at: [Link]

-

Hrdinová, V., et al. (2024). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. PubMed. Available at: [Link]

-

Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Discovery Life Sciences. Available at: [Link]

-

ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. Available at: [Link]

-

Seredenina, T., et al. (2024). Nicotinamide mononucleotide restores impaired metabolism, endothelial cell proliferation and angiogenesis in old sedentary male mice. PMC. Available at: [Link]

-

Oxford Biomedical Research. (n.d.). In Vitro Approaches to Human Drug Metabolism. Oxford Biomedical Research. Available at: [Link]

-

Admescope. (n.d.). Services for in vitro Metabolism research. Admescope. Available at: [Link]

-

Patti, G. J., et al. (2012). Development of large-scale metabolite identification methods for metabolomics. PMC. Available at: [Link]

-

Creative Bioarray. (n.d.). Methods of Metabolite Identification. Creative Bioarray. Available at: [Link]

-

Chini, C. C. S., et al. (2024). Metabolite accumulation from oral NMN supplementation drives aging-specific kidney inflammation. bioRxiv. Available at: [Link]

-

Bingol, K. (2018). Emerging new strategies for successful metabolite identification in metabolomics. PMC. Available at: [Link]

-

Vemparala, S., et al. (2023). A mixed-mode LC-MS-based method for comprehensive analysis of NAD and related metabolites from biological sample matrices. PMC. Available at: [Link]

-

Derksen, J. H., et al. (2017). Phase I-metabolism studies of the synthetic cannabinoids PX-1 and PX-2 using three different in vitro models. Forensic Toxicology, 35, 337-349. Available at: [Link]

-

Li, Y., et al. (2024). The versatile multi-functional substance NMN: its unique characteristics, metabolic properties, pharmacodynamic effects, clinical trials, and diverse applications. Frontiers. Available at: [Link]

-

Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. Available at: [Link]

-

Zhou, R., & Jia, W. (2010). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. SciSpace. Available at: [Link]

-

ResearchGate. (2014). (PDF) Manganese Nanoparticles: Impact on Non-nodulated Plant as a Potent Enhancer in Nitrogen Metabolism and Toxicity Study both in Vivo and in Vitro. ResearchGate. Available at: [Link]

-

Li, Y., et al. (2019). LC-MS-Based Metabolomic Approach Revealed the Significantly Different Metabolic Profiles of Five Commercial Truffle Species. Frontiers. Available at: [Link]

-

Arome Science. (2025). Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies. Arome Science. Available at: [Link]

-

Roces-Díaz, J. V., et al. (2021). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. MDPI. Available at: [Link]

-

Bowman, A. B., & Aschner, M. (2014). Relationships Between Essential Manganese Biology and Manganese Toxicity in Neurological Disease. PMC. Available at: [Link]

Sources

- 1. Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN-18 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetic and metabolic profiles of synthetic cannabinoids NNEI and MN-18 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids [mdpi.com]

- 6. dls.com [dls.com]

- 7. researchgate.net [researchgate.net]

- 8. oxfordbiomed.com [oxfordbiomed.com]

- 9. technologynetworks.com [technologynetworks.com]

- 10. scispace.com [scispace.com]

- 11. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis Protocol for N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide

Executive Summary & Scope

This application note details the synthesis of N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide , a structural analogue of the synthetic cannabinoid MN-18 (which utilizes the 1-naphthyl isomer). This protocol is designed for drug discovery professionals requiring high-purity reference standards for structure-activity relationship (SAR) studies involving the CB1/CB2 receptor interface.

Regulatory & Safety Warning:

CRITICAL HAZARD ALERT: This protocol requires the use of 2-Naphthylamine (2-Aminonaphthalene) , a known human carcinogen (OSHA/IARC Group 1) associated with bladder cancer.

Strict Containment: All handling of 2-naphthylamine must occur within a certified glove box or Class II Type B2 biological safety cabinet.

Legal Compliance: This compound and its precursors may be scheduled substances in various jurisdictions.[1] Researchers must verify DEA (US) or local regulatory compliance before procurement.

Retrosynthetic Analysis & Strategy

To ensure high yield and purity, we avoid the direct aminolysis of trichloroacetyl intermediates often seen in clandestine literature, as this fails with sterically hindered or less nucleophilic aromatic amines like 2-naphthylamine.

Instead, we utilize a Convergent Acid Chloride Route . This method isolates the stable carboxylic acid intermediate, allowing for rigorous purification before the final sensitive coupling step.

The Logic:

-

Indole Core Functionalization: The indole is first alkylated at the N1 position. This prevents competitive N-acylation in later steps.

-

C3 Activation: We utilize the Trichloroacetyl Chloride method to introduce a carbon scaffold at C3.[2] This intermediate is easily hydrolyzed to the carboxylic acid.

-

Amide Bond Formation: The carboxylic acid is activated to the acid chloride using oxalyl chloride, ensuring rapid and complete coupling with the weakly nucleophilic 2-naphthylamine.

Pathway Visualization

Figure 1: Step-wise synthetic pathway utilizing the trichloroacetyl linker strategy for maximum regioselectivity.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Pentylindole

Objective: Selective N-alkylation of the indole ring.[3]

| Reagent | Equiv. | Role |

| Indole | 1.0 | Substrate |

| 1-Bromopentane | 1.2 | Alkylating Agent |

| Sodium Hydride (60% in oil) | 1.5 | Base |

| DMF (Anhydrous) | Solvent | Reaction Medium |

Procedure:

-

In a flame-dried round-bottom flask (RBF) under argon, suspend NaH (1.5 eq) in anhydrous DMF (10 mL/g indole). Cool to 0°C.

-

Add Indole (1.0 eq) portion-wise. Stir for 30 minutes at 0°C until H₂ evolution ceases (solution turns reddish-brown).

-

Add 1-Bromopentane (1.2 eq) dropwise via syringe.

-

Allow to warm to room temperature (RT) and stir for 4 hours.

-

Validation: Monitor via TLC (Hexane/EtOAc 9:1). Product (

) should appear; Indole ( -

Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organics with water (5x) to remove DMF, then brine. Dry over MgSO₄.

-

Purification: Flash column chromatography (100% Hexane) to yield 1-Pentylindole as a clear/pale yellow oil.

Step 2: Synthesis of 1-Pentylindole-3-carboxylic Acid

Objective: Introduction of the carbonyl functionality via the "Trichloroacetyl Route" (Banister et al., 2015).

| Reagent | Equiv. | Role |

| 1-Pentylindole | 1.0 | Substrate |

| Trichloroacetyl Chloride | 1.2 | Acylating Agent |

| KOH | 4.0 | Hydrolysis Base |

| Methanol | Solvent | Solvent |

Procedure:

-

Dissolve 1-Pentylindole (1.0 eq) in anhydrous DCM (Dichloromethane). Cool to 0°C.

-

Add Trichloroacetyl chloride (1.2 eq) dropwise. Stir for 12 hours at RT.

-

Concentrate in vacuo to obtain the crude 1-pentyl-3-(trichloroacetyl)indole solid.

-

Dissolve the crude solid in Methanol . Add KOH (4.0 eq) dissolved in a minimum amount of water.

-

Reflux for 4 hours. The trichloromethyl group undergoes haloform cleavage/hydrolysis.

-

Workup: Cool mixture, evaporate methanol. Dilute with water. Acidify to pH 2 with 1M HCl.

-

Isolation: The carboxylic acid will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum. Recrystallize from Ethanol if necessary.

Step 3: Amide Coupling (The Critical Step)

Objective: Formation of the final amide bond with 2-Naphthylamine.

Safety Note: Perform in a glove box or high-containment hood. Double-glove (Nitrile/Laminate).

| Reagent | Equiv. | Role |

| 1-Pentylindole-3-carboxylic acid | 1.0 | Precursor |

| Oxalyl Chloride | 1.5 | Activator |

| DMF | 1-2 drops | Catalyst |

| 2-Naphthylamine | 1.1 | Nucleophile |

| Triethylamine (Et₃N) | 2.0 | Acid Scavenger |

| DCM (Anhydrous) | Solvent | Solvent |

Procedure:

-

Activation: Dissolve the Carboxylic Acid (from Step 2) in anhydrous DCM under Argon. Add catalytic DMF (1 drop).

-

Add Oxalyl Chloride (1.5 eq) dropwise at 0°C. Stir at RT for 2 hours until gas evolution stops.

-

Evaporate solvent and excess oxalyl chloride completely under high vacuum (to remove HCl). Re-dissolve the resulting acid chloride residue in fresh anhydrous DCM.

-

Coupling: In a separate flask, dissolve 2-Naphthylamine (1.1 eq) and Triethylamine (2.0 eq) in DCM.

-

Cannulate the acid chloride solution dropwise into the amine solution at 0°C.

-

Stir at RT for 12 hours.

-

Workup: Wash with 1M HCl (to remove unreacted amine), then saturated NaHCO₃, then brine.

-

Purification: Flash chromatography (Gradient: Hexane

20% EtOAc/Hexane). -

Final Product: Recrystallize from Acetonitrile to yield N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide .

Characterization & Quality Control

| Parameter | Expected Value/Method | Purpose |

| Appearance | White to off-white crystalline solid | Physical verification |

| Indole C2-H singlet (~8.0 ppm), Amide NH broad singlet (~10.0 ppm), Naphthyl aromatic pattern. | Structural confirmation | |

| LC-MS | Molecular weight check | |

| Melting Point | Distinct sharp range (e.g., 140–145°C, analog dependent) | Purity check |

| TLC | Single spot, UV active (254 nm) | Quick purity check |

References

-

Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA." ACS Chemical Neuroscience, 6(9), 1546–1559. Link

-

Huffman, J. W., et al. (2005). "Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors." Bioorganic & Medicinal Chemistry, 13(1), 89–112. Link

-

National Toxicology Program. (2016). "Report on Carcinogens, Fourteenth Edition: 2-Naphthylamine." U.S. Department of Health and Human Services. Link

-

BenchChem. (2025). "Technical Guide to Electrophilic Substitution at the C3 Position of Indole." Link

Sources

Sample preparation techniques for N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide in blood plasma

Application Note: High-Sensitivity Sample Preparation for N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide (JWH-018) in Human Plasma

Executive Summary & Compound Profile

N-2-Naphthalenyl-1-pentyl-1H-indole-3-carboxamide , commonly known as JWH-018 , is a synthetic cannabinoid agonist with high affinity for CB1 and CB2 receptors.[1][2] In forensic and clinical toxicology, the analysis of JWH-018 in blood plasma presents distinct challenges due to its high lipophilicity (LogP ~6.9) , rapid metabolism, and propensity for non-specific binding to laboratory plastics.

This guide details three distinct sample preparation protocols ranging from high-throughput screening to high-sensitivity confirmation.

Physicochemical Constraints

| Parameter | Value/Characteristic | Implication for Sample Prep |

| Molecular Formula | C₂₄H₂₃NO | Neutral/Lipophilic target. |